2-methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 618072-23-4
Cat. No.: VC16147106
Molecular Formula: C22H19N3O6S2
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618072-23-4 |
|---|---|
| Molecular Formula | C22H19N3O6S2 |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-methoxyethyl (2Z)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H19N3O6S2/c1-13-18(21(27)31-10-9-30-2)19(16-4-3-11-32-16)24-20(26)17(33-22(24)23-13)12-14-5-7-15(8-6-14)25(28)29/h3-8,11-12,19H,9-10H2,1-2H3/b17-12- |
| Standard InChI Key | FATSXZUIXGYWCF-ATVHPVEESA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Introduction
2-Methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. It features a unique structure characterized by a thiazole ring fused with a pyrimidine ring, along with various functional groups including methoxyethyl, nitrobenzylidene, and thienyl. This compound is primarily used in early discovery research due to its unique chemical properties and potential applications in various scientific fields.
Chemical Reactivity
This compound can undergo several chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents utilized.
Synthesis
The synthesis of 2-methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. A common method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate. This process typically requires optimization of reaction conditions to maximize yield and purity, which may involve the use of catalysts, solvents, and controlled temperature and pressure conditions.
Data Table
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